
4-keto-L-proline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-keto-L-proline hydrobromide is a chemical compound with the formula C5H8BrNO3 and a molecular weight of 210.03 g/mol . It is offered by several scientific companies for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H8BrNO3 . The InChI Key for this compound is SFSROLZHCPCODJ-WCCKRBBISA-N .Scientific Research Applications
Proline Analogues in Cellular Metabolism and Macromolecule Synthesis
Synthetic proline analogues, including variants of L-proline, play a pivotal role in understanding cellular metabolism and the regulation of macromolecule synthesis in prokaryotic and eukaryotic cells. They serve as valuable reagents for investigating these fundamental processes. Additionally, they find industrial applications, such as in the generation of microorganisms that overproduce L-proline by isolating mutants resistant to L-proline analogues. These analogues are also potential candidates for modifying the biological, pharmaceutical, or physicochemical properties of peptides (Bach & Takagi, 2013).
Synthetic Approaches in Peptide Analogues
The development of synthetic approaches to incorporate 4-keto-L-proline into peptide analogues is an area of significant interest. An improved synthesis method involves the fluorination of Z-4-keto-L-proline benzyl ester to yield compounds for peptide construction. This process is crucial for creating various peptide analogues containing 4-keto-L-proline, providing a pathway to synthesize diverse pharmaceuticals (Sufrin et al., 2009).
Hydroxy-amino-acids in Pharmaceutical Synthesis
Hydroxy amino acids, closely related to 4-keto-L-proline, demonstrate significant utility in the synthesis of chiral drugs and pharmaceutical intermediates. Their properties and applications in the pharmaceutical industry are extensively researched, indicating their potential in antifungal, antibacterial, antiviral, and anticancer treatments (Sun et al., 2018).
Catalytic Applications in Synthesis
The utilization of 4-hydroxy-2-ketoacid derivatives, which are related to 4-keto-L-proline, as building blocks in amino acid synthesis, is a significant area of research. Catalytic processes involving these compounds are essential for generating a range of ketoacid compounds used in the synthesis of amino acids and hydroxy carboxylic acids (Hernández et al., 2017).
Hydroxyproline as a Biochemical Marker
Investigations into hydroxyproline, a derivative of proline, have highlighted its role as a potential biochemical marker in various diseases. Its altered levels are associated with several disorders, making it a candidate for understanding disease pathogenesis and molecular pathophysiology (Srivastava et al., 2016).
Metabolic Engineering for Hydroxyproline Production
Metabolic engineering strategies to produce hydroxyproline, a derivative of proline, are being explored for medicinal and industrial applications. This involves constructing microbial cell factories to improve the biosynthetic pathway for trans-4-hydroxy-L-proline production (Zhang et al., 2021).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-keto-L-proline hydrobromide involves the oxidation of L-proline to form 4-keto-L-proline, followed by the reaction of 4-keto-L-proline with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "L-proline", "Sodium periodate", "Hydrobromic acid", "Sodium chloride", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 10 g of L-proline in 100 mL of water.", "Step 2: Add 10 g of sodium periodate to the solution and stir for 2 hours at room temperature.", "Step 3: Filter the solution to remove any insoluble material.", "Step 4: Add 50 mL of hydrobromic acid to the solution and stir for 1 hour at room temperature.", "Step 5: Add 50 mL of water to the solution and stir for an additional 30 minutes.", "Step 6: Add 10 g of sodium chloride to the solution and stir for 10 minutes.", "Step 7: Filter the solution to remove any insoluble material.", "Step 8: Add 10 g of sodium bicarbonate to the solution and stir for 10 minutes.", "Step 9: Filter the solution to remove any insoluble material.", "Step 10: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 11: Dissolve the crude product in ethanol and recrystallize to obtain pure 4-keto-L-proline hydrobromide." ] } | |
| 75776-67-9 | |
Molecular Formula |
C5H8BrNO3 |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
4-oxopyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C5H7NO3.BrH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H |
InChI Key |
SFSROLZHCPCODJ-UHFFFAOYSA-N |
SMILES |
C1C(NCC1=O)C(=O)O.Br |
Canonical SMILES |
C1C(NCC1=O)C(=O)O.Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


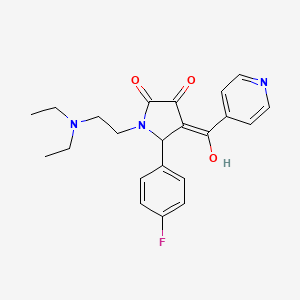
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
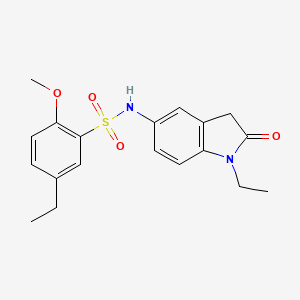
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2968595.png)

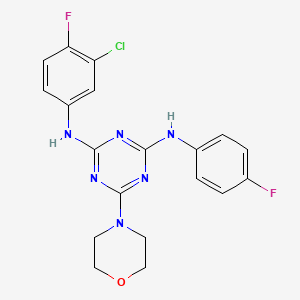
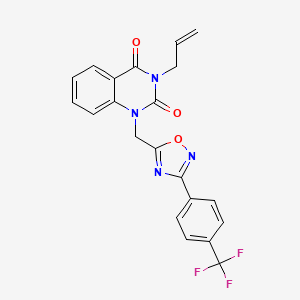
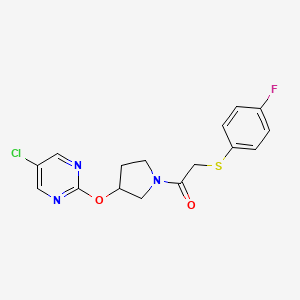
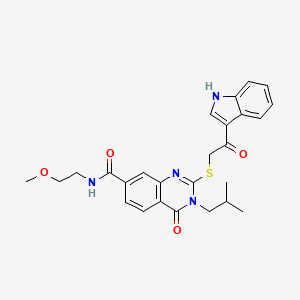
![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)
